molecular formula C14H14FN B7869753 [2-fluoro-4-(4-methylphenyl)phenyl]methanamine

[2-fluoro-4-(4-methylphenyl)phenyl]methanamine

Cat. No.: B7869753
M. Wt: 215.27 g/mol
InChI Key: MRLAMCBXGHVOHU-UHFFFAOYSA-N
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Description

(3-Fluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanamine is an organic compound with the molecular formula C14H14FN It is a derivative of biphenyl, where a fluorine atom and a methyl group are substituted at the 3 and 4’ positions, respectively, and an amine group is attached to the 4 position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanamine typically involves multi-step organic reactions. One common method starts with the nitration of 3-fluoro-4-methylbiphenyl, followed by reduction to form the corresponding amine. The nitration step involves treating the biphenyl compound with a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the amine .

Industrial Production Methods

In an industrial setting, the production of (3-Fluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-Fluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of (3-Fluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanamine involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist for certain receptors, modulating their activity. The compound can also participate in signaling pathways by binding to enzymes or other proteins, thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .

Properties

IUPAC Name

[2-fluoro-4-(4-methylphenyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c1-10-2-4-11(5-3-10)12-6-7-13(9-16)14(15)8-12/h2-8H,9,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLAMCBXGHVOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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